2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Description
2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex organic molecule with potential therapeutic applications. Its biological activity has garnered attention due to its structural features that suggest interactions with various biological targets.
Chemical Structure and Properties
The structure of the compound includes:
- A piperazine ring , which is known for its role in various pharmacological activities.
- A thieno[2,3-d]pyrimidine core , which is often associated with anti-cancer and anti-inflammatory properties.
- A 4-chlorophenyl group , which can enhance binding affinity to certain receptors.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The proposed mechanisms include:
- Inhibition of neurotransmitter reuptake : Similar compounds have been shown to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.
- Enzyme inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammatory responses.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been documented to induce apoptosis in cancer cells through various pathways including:
- Activation of caspases
- Inhibition of cell cycle progression
Neuropharmacological Effects
The piperazine moiety is known for its psychotropic effects. Compounds featuring this structure have been investigated for their potential in treating:
- Depression
- Anxiety disorders
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives of thieno[2,3-d]pyrimidine showed IC50 values ranging from 0.5 µM to 10 µM against various cancer cell lines (e.g., MCF-7 and HeLa) .
- Neurotransmitter Modulation : Research on related piperazine derivatives indicated a significant increase in serotonin levels in animal models, suggesting potential use as antidepressants .
- Enzyme Inhibition : The compound's structural analogs have been reported as effective inhibitors of acetylcholinesterase (AChE) and urease, with IC50 values lower than standard drugs .
Data Summary Table
Properties
IUPAC Name |
5-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2S/c25-16-6-8-17(9-7-16)28-12-14-29(15-13-28)21(30)11-10-20-26-23(31)22-18-4-2-1-3-5-19(18)32-24(22)27-20/h6-9H,1-5,10-15H2,(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIGOCIFSILRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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